

Cycloxydim soil photolysis and degradation pathways

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Compound of Interest

Compound Name: Cycloxydim

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An In-depth Technical Guide on the Soil Photolysis and Degradation Pathways of **Cycloxydim**

Introduction

Cycloxydim is a selective, post-emergence cyclohexanedione oxime herbicide used to control grass weeds in a variety of broadleaf crops.[1] Its efficacy is derived from the inhibition of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] Understanding the environmental fate of **Cycloxydim**, particularly its degradation and transformation in soil, is paramount for assessing its persistence, potential for mobility, and overall ecological impact. This guide provides a detailed technical overview of the soil photolysis and aerobic degradation pathways of **Cycloxydim**, summarizing key quantitative data, experimental methodologies, and the primary transformation routes.

Quantitative Degradation Data

The degradation of **Cycloxydim** in soil is rapid, influenced by both microbial activity and photolysis. The following tables summarize the quantitative data from key studies.

Table 1: Soil Photolysis of [^{14}C] **Cycloxydim**

Parameter	Value / Description	Reference
Soil Type	Loamy Sand (Speyer standard soil 2.2)	[1]
Application Rate	10 mg/kg dry soil	[1][2]
Irradiation Source	Hanau Suntest apparatus (Xenon burner)	[1]
Light Filter	Suppressed UV light < 290 nm	[1]
Temperature	30 ± 5 °C	[1][2]
Soil Moisture	40% Maximum Water Holding Capacity (MWC)	[1]
Photolytic Half-Life (DT ₅₀)	3 days (estimated)	[1]
Parent Compound Residue	Dropped to 2% of Total Applied Radioactivity (TAR) after 8 hours	[2][3]

Table 2: Distribution of Radioactivity during Soil Photolysis of [¹⁴C] **Cycloxydim** (% of Total Applied Radioactivity)

Irradiation Time (hours)	Cycloxydim	Peak Cluster 1 (TSO, T2SO) ¹	Peak Cluster 2 (TSO ₂ , T2SO ₂) ¹	Bound Residues
0	77.7	17.3	-	1.8
1	42.4	51.5	-	2.0
3	11.1	77.4	4.6	3.5
8	2.0	81.1	7.9	7.5

¹ Metabolites were identified as clusters containing multiple isomers and oxidation states.[1]

Table 3: Aerobic Soil Metabolism of [¹⁴C] **Cycloxydim**

Parameter	Value / Description	Reference
Soil Type	Loamy Sand & Loam Soils	[2][3]
Application Rate	0.8 mg/kg	[3]
Incubation	In the dark at 20 °C, 40% MWC	[3]
Degradation Half-Life (DT ₅₀)	< 9 hours	[3]
Parent Compound Residue	0.9% TAR after 14 days	[2]
Major Metabolite	Cycloxydim-TSO (up to 39.5% TAR at 21 days)	[3]
Mineralization	~38% TAR as ¹⁴ CO ₂ after 3 months	[2]
Bound Residues	~40% TAR after 3 months	[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of environmental fate studies. The protocols below are synthesized from regulatory submissions.[1][2]

Soil Photolysis Study Protocol

This protocol describes a laboratory experiment to assess the degradation of a test substance on a soil surface when exposed to simulated sunlight.

- **Test Substance:** Radiolabeled [¹⁴C] **Cycloxydim** is used to facilitate tracking and quantification of the parent compound and its transformation products.
- **Soil Preparation:** A loamy sand soil (e.g., Speyer standard soil 2.2) is sieved and air-dried. A thin layer of the soil is prepared on a suitable support (e.g., glass plates).
- **Application:** The [¹⁴C] **Cycloxydim** is applied to the soil surface at a rate equivalent to field applications, for example, 10 mg/kg of dry soil.

- **Moisture Adjustment:** The soil moisture is adjusted to a defined level, typically 40-75% of the maximum water holding capacity, to simulate environmental conditions.[\[1\]](#)
- **Irradiation:** The treated soil samples are placed in a photolysis chamber equipped with a light source that simulates the solar spectrum at the earth's surface. A Xenon lamp with a filter system to cut off wavelengths below 290 nm is commonly used.[\[1\]](#) The temperature is maintained at a constant level (e.g., 30 ± 5 °C).[\[1\]](#)[\[2\]](#)
- **Dark Control:** A parallel set of treated soil samples is maintained under identical conditions but shielded from light to serve as dark controls. This allows for the differentiation between photochemical and microbial degradation.
- **Sampling:** Samples are collected at predetermined intervals (e.g., 0, 1, 3, and 8 hours).[\[1\]](#)
- **Extraction:** The soil samples are extracted using a sequence of solvents, such as dichloromethane followed by water, to recover the parent compound and its metabolites.[\[1\]](#)
- **Analysis:** The extracts are analyzed using radio-TLC (Thin-Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) with radiometric detection to separate and quantify **Cycloxydim** and its photoproducts. Mass spectrometry (MS) is used to identify the chemical structures of the transformation products.[\[1\]](#)
- **Mass Balance:** The total radioactivity, including extractable residues, non-extractable (bound) residues, and any volatile products, is determined at each sampling interval to ensure a complete mass balance.

Aerobic Soil Metabolism Study Protocol

This protocol is designed to evaluate the degradation and metabolism of a substance in soil under aerobic conditions in the absence of light.

- **Test System:** Fresh soil (e.g., loamy sand) is collected and characterized for properties such as texture, pH, and organic carbon content.
- **Application:** [^{14}C] **Cycloxydim** is applied to the soil at a rate reflecting the maximum recommended field application rate (e.g., 0.8 mg/kg).[\[3\]](#)

- Incubation: The treated soil is incubated in the dark in a controlled environment, typically at a constant temperature (e.g., 20-22 °C) and moisture level (e.g., 40% MWC).[2][3] The incubation vessels are continuously flushed with air to maintain aerobic conditions.
- Volatile Traps: The effluent air is passed through traps (e.g., sodium hydroxide solution) to capture any $^{14}\text{CO}_2$ produced from the mineralization of the test substance.
- Sampling: Soil samples are taken at various intervals over a period of up to 120 days.[3]
- Extraction and Analysis: Samples are extracted and analyzed using methods similar to the photolysis study (HPLC, TLC, MS) to identify and quantify the parent compound and its non-volatile metabolites.
- Bound Residue and Mineralization Analysis: After extraction, the amount of non-extractable (bound) ^{14}C -residues in the soil is determined. The radioactivity captured in the volatile traps is quantified to measure the extent of mineralization.

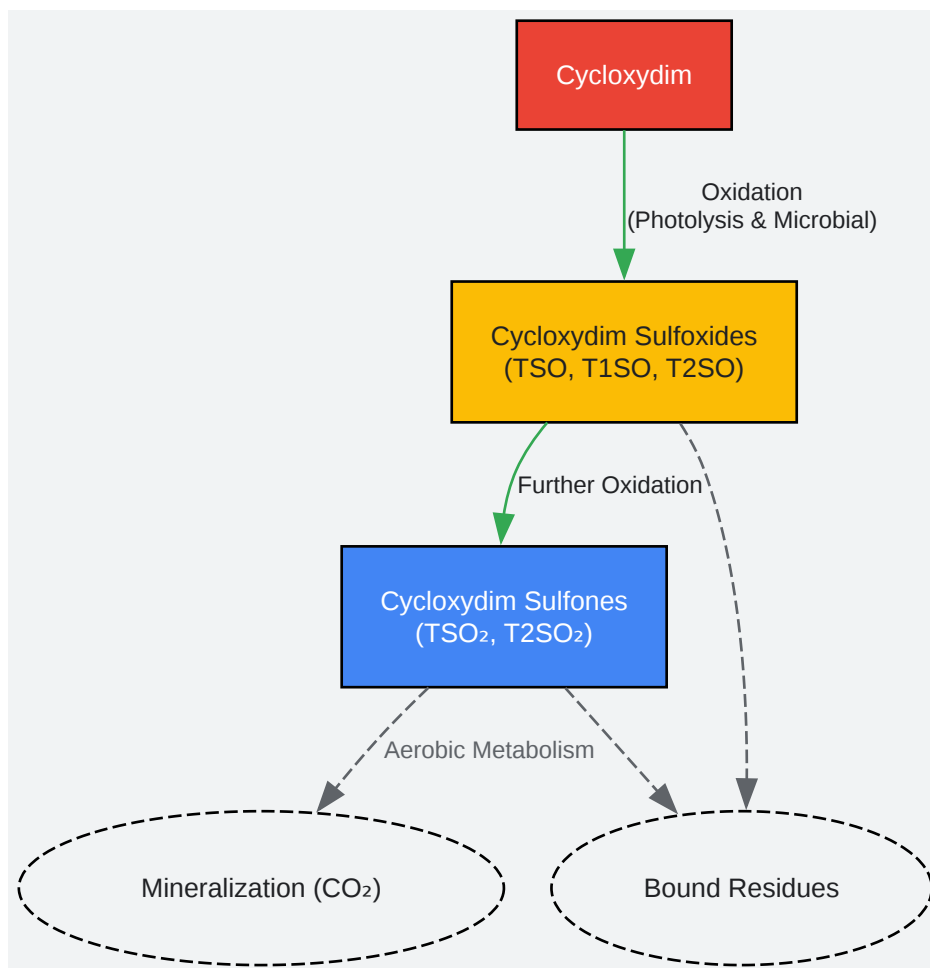
Degradation and Photolysis Pathways

In soil, **Cycloxydim** undergoes rapid degradation through oxidation of the sulfur atom within the thianyl ring. This process occurs both microbially and photochemically. The primary degradation pathway involves the sequential oxidation of the sulfide group to a sulfoxide (SO) and then to a sulfone (SO₂).[1][3]

The main metabolites identified are:

- **Cycloxydim-TSO**: The sulfoxide, which is a major initial product.
- **Cycloxydim-T2SO**: An isomeric form of the sulfoxide.
- **Cycloxydim-TSO₂**: The sulfone, a subsequent oxidation product.
- **Cycloxydim-T2SO₂**: An isomeric form of the sulfone.

The photolysis process significantly accelerates the formation of these oxidation products. Within 8 hours of irradiation, the sulfoxide metabolites (TSO and T2SO) can account for over 80% of the applied radioactivity, while the parent **Cycloxydim** declines to negligible levels.[2][3]



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Caption: Primary degradation pathway of **Cycloxydim** in soil.

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